![molecular formula C19H12BrN3OS B2491876 4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-42-1](/img/structure/B2491876.png)
4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Description
The exploration of thiazolo[5,4-b]pyridin-2-yl derivatives encompasses a range of synthetic approaches and characterizations aimed at understanding their chemical and physical properties. These compounds have attracted interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that include bromination, amidation, and coupling reactions. For instance, the synthesis of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives has been achieved through a systematic approach that utilizes 3-(8bromoimidazo [1,2-a]pyridin-2-yl)-4-fluoroaniline as a precursor, characterized by techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis (Achugatla, Ghashang, & Guhanathan, 2017).
Molecular Structure Analysis
The determination of molecular structures often employs X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Such studies reveal details about intermolecular interactions, crystal packing, and the energetics of molecular assemblies. An example includes the structural characterization of antipyrine-like derivatives, providing insights into hydrogen bonding, π-interactions, and the stabilization mechanisms of molecular structures (Saeed et al., 2020).
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
4-bromo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIQEHPLUPXHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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